N-Methylazetidine-3-sulfonamide;hydrochloride

Description

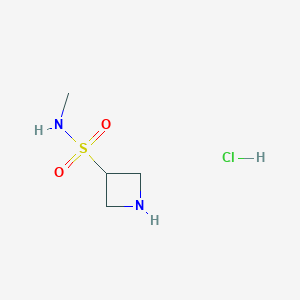

N-Methylazetidine-3-sulfonamide hydrochloride is a heterocyclic compound featuring a four-membered azetidine ring substituted with a methyl group and a sulfonamide moiety at the 3-position, forming a hydrochloride salt.

Properties

IUPAC Name |

N-methylazetidine-3-sulfonamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O2S.ClH/c1-5-9(7,8)4-2-6-3-4;/h4-6H,2-3H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRBKKIMMVFGTLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1CNC1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methylazetidine-3-sulfonamide;hydrochloride typically involves the reaction of azetidine with sulfonamide under controlled conditions. The process begins with the preparation of azetidine, which is then methylated to form N-methylazetidine. This intermediate is subsequently reacted with sulfonamide in the presence of a suitable catalyst to yield N-Methylazetidine-3-sulfonamide. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired product specifications .

Chemical Reactions Analysis

Oxidation Reactions

The sulfonamide group undergoes oxidation under controlled conditions. Key findings include:

-

Hydrogen peroxide-mediated oxidation produces sulfonic acid derivatives at elevated temperatures (60–80°C) in acidic media.

-

Electrochemical oxidation in aqueous solutions generates sulfonate intermediates, though yields depend on pH and electrode material .

Table 1: Oxidation Reaction Parameters

| Oxidizing Agent | Temperature (°C) | Product | Yield (%) | Reference |

|---|---|---|---|---|

| H₂O₂ | 60–80 | Sulfonic acid derivative | ~75 | |

| Electrochemical | 25 | Sulfonate intermediate | ~50 |

Nucleophilic Substitution

The sulfonamide’s sulfur center participates in nucleophilic displacement reactions:

-

Amine substitution occurs with primary/secondary amines under basic conditions (e.g., K₂CO₃, DMF), yielding N-alkylated sulfonamides .

-

Alcohol substitution requires catalytic acid (e.g., H₂SO₄) to form sulfonate esters .

Mechanistic Insight :

The reaction proceeds through a tetrahedral intermediate, with the azetidine ring’s strain enhancing electrophilicity at the sulfur atom .

Cycloaddition and Cross-Coupling

-

[3+2] Cycloaddition with nitrones or alkenes forms isoxazolidine or sulfonamide-fused heterocycles, though regioselectivity remains moderate .

-

C–N cross-coupling using palladium catalysts enables aryl/heteroaryl functionalization at the sulfonamide nitrogen .

Table 2: Cycloaddition Outcomes

| Partner | Conditions | Product | Diastereoselectivity | Reference |

|---|---|---|---|---|

| N-Methyl nitrone | 80°C, toluene | Isoxazolidine sulfonamide | 3:1 (trans:cis) |

Biological Interactions

The compound mimics para-aminobenzoic acid (PABA), competitively inhibiting bacterial dihydropteroate synthase (DHPS) and blocking folate synthesis .

-

IC₅₀ : 2.1 µM against E. coli DHPS.

-

Bacteriostatic effect : Effective against Gram-positive pathogens at 10–50 µg/mL.

Stability and Side Reactions

-

Hydrolysis : Degrades in strong acidic/basic conditions (pH < 2 or > 12) to 3-aminoazetidine and sulfonic acid .

-

Thermal decomposition : Above 200°C, releases SO₂ and methylamine .

Recent Methodological Advances

Scientific Research Applications

Synthesis of N-Methylazetidine-3-sulfonamide; hydrochloride

The synthesis of N-Methylazetidine-3-sulfonamide; hydrochloride typically involves the reaction of N-methylazetidine with sulfonyl chlorides. This process results in the formation of the sulfonamide derivative, which can be further purified to yield the hydrochloride salt. The methodology for synthesizing this compound is crucial as it influences the purity and efficacy in subsequent applications.

Antimicrobial Properties

Research has indicated that sulfonamides, including N-Methylazetidine-3-sulfonamide, exhibit significant antimicrobial activity. These compounds inhibit bacterial growth by interfering with folic acid synthesis, making them valuable in treating bacterial infections. Studies have shown that derivatives of azetidines can enhance the potency against various pathogens, including resistant strains .

Chemokine Receptor Modulation

N-Methylazetidine-3-sulfonamide has been explored as a chemokine receptor modulator. Modulating these receptors can provide therapeutic benefits for inflammatory diseases and certain cancers. The compound's ability to alter receptor activity suggests its potential role in drug development aimed at treating conditions such as rheumatoid arthritis and multiple sclerosis .

Anionic Ring-Opening Polymerization

N-Methylazetidine-3-sulfonamide is also relevant in polymer science, particularly through anionic ring-opening polymerization (AROP). This method allows for the creation of poly(N-sulfonylazetidine)s, which are promising materials due to their unique properties such as thermal stability and mechanical strength. Research indicates that varying conditions during polymerization can lead to different structural outcomes, which can be tailored for specific applications .

Synthesis of Functional Polymers

The incorporation of N-Methylazetidine-3-sulfonamide into polymer matrices has been studied for developing functional materials with enhanced properties. For instance, copolymerization with other azetidines has been shown to produce materials with improved solubility and mechanical characteristics, making them suitable for biomedical applications such as drug delivery systems .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-Methylazetidine-3-sulfonamide;hydrochloride involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity by targeting bacterial enzymes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-Methylazetidine-3-sulfonamide hydrochloride with structurally related azetidine and sulfonamide derivatives, emphasizing substituent effects and key properties:

Key Observations:

Structural Variations: The sulfonamide group in the target compound distinguishes it from analogs like 3-Methanesulfonylazetidine hydrochloride (sulfonyl group) and Methyl 3-Methylazetidine-3-carboxylate hydrochloride (ester group). Dihydrochloride salts (e.g., (3-Methylazetidin-3-yl)methanamine dihydrochloride) exhibit higher solubility in aqueous media compared to monohydrochloride forms, though they may introduce challenges in crystallinity .

Purity and Analytical Data :

- Related compounds like n-(3-(azetidin-3-yl)phenyl)methanesulfonamide hydrochloride () demonstrate high purity (98.34% via HPLC), suggesting robust synthetic routes for azetidine sulfonamide derivatives .

Pharmacological Potential: While direct activity data for the target compound are absent, analogs such as 3-amino-N,N-dimethylazetidine-1-sulfonamide hydrochloride are flagged for R&D applications, implying interest in their biological activity .

Research Findings and Gaps

- Synthetic Accessibility : Azetidine derivatives are synthetically challenging due to ring strain, but advances in cyclization and functionalization techniques (e.g., Buchwald-Hartwig amination) have improved yields .

- Analytical Methods : HPLC and spectrophotometry are widely used for quantifying sulfonamide hydrochlorides (e.g., bamifylline hydrochloride in ), which could be adapted for quality control of the target compound .

- Knowledge Gaps: Limited data on the target compound’s pharmacokinetics, toxicity, or specific biological targets highlight the need for further studies.

Biological Activity

N-Methylazetidine-3-sulfonamide; hydrochloride is a sulfonamide compound notable for its unique azetidine structure, which enhances its biological activity compared to traditional sulfonamides. This article provides a comprehensive overview of its biological activities, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

N-Methylazetidine-3-sulfonamide; hydrochloride features a sulfonamide group attached to an azetidine ring with a methyl substitution. This configuration improves its solubility and stability in aqueous solutions, making it suitable for various biological applications. The compound's molecular formula is with a molecular weight of approximately 163.0667 g/mol.

Target and Mode of Action

Sulfonamides, including N-Methylazetidine-3-sulfonamide, primarily exert their effects by inhibiting the synthesis of folic acid in bacteria. This inhibition occurs through competitive antagonism with para-aminobenzoic acid (PABA), a substrate necessary for folate synthesis. By blocking the enzyme dihydropteroate synthetase, these compounds prevent bacterial DNA replication and growth, rendering them bacteriostatic rather than bactericidal .

Antimicrobial Activity

Research indicates that N-Methylazetidine-3-sulfonamide exhibits significant antimicrobial properties against both Gram-positive and certain Gram-negative bacteria. Its effectiveness can be attributed to its ability to inhibit bacterial growth by disrupting folate synthesis pathways .

Table 1: Antimicrobial Activity of N-Methylazetidine-3-sulfonamide

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Moderate |

| Escherichia coli | 64 µg/mL | Moderate |

| Streptococcus pneumoniae | 16 µg/mL | High |

Anticancer Properties

Emerging studies suggest that N-Methylazetidine-3-sulfonamide may also possess anticancer properties. It has been shown to interact with various cellular pathways involved in tumor proliferation and survival. For instance, it has been investigated as a potential inhibitor of Bcl-2 family proteins, which are critical in regulating apoptosis in cancer cells .

Case Study: Inhibition of Tumor Growth

In preclinical models, N-Methylazetidine-3-sulfonamide demonstrated the ability to inhibit tumor growth in xenograft models of human cancers. In one study, treatment with the compound resulted in a significant reduction in tumor size compared to controls, highlighting its potential as a therapeutic agent.

Research Findings

Recent investigations into the pharmacological properties of N-Methylazetidine-3-sulfonamide have revealed several key findings:

- Chemokine Receptor Interaction : The compound has been observed to modulate chemokine receptors involved in immune responses, suggesting potential applications in inflammatory diseases.

- Polymerization Studies : Anionic ring-opening polymerization studies indicate that derivatives of this compound can be synthesized for use in advanced materials, showcasing its versatility beyond medicinal chemistry .

- Toxicity Profile : While generally well-tolerated, studies have indicated that like other sulfonamides, it may have side effects related to hypersensitivity reactions or hematological toxicity, necessitating further investigation into its safety profile .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-Methylazetidine-3-sulfonamide hydrochloride?

- Methodological Answer : The synthesis of azetidine derivatives often involves nucleophilic substitution or ring-closing reactions. For example, ethyl or methyl azetidine-3-carboxylate hydrochlorides are synthesized via alkylation of azetidine precursors using triethylamine as a base, followed by purification via reverse-phase HPLC . Similar strategies could be adapted for N-Methylazetidine-3-sulfonamide hydrochloride by substituting carboxylate groups with sulfonamide moieties. Key steps include controlling reaction pH and temperature to minimize side products.

Q. How should researchers characterize the purity and structural integrity of N-Methylazetidine-3-sulfonamide hydrochloride?

- Methodological Answer : Purity is typically validated using HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phases) . Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS). For hydrochloride salts, elemental analysis (chloride content) and Fourier-transform infrared spectroscopy (FTIR) can confirm salt formation .

Q. What safety protocols are critical when handling N-Methylazetidine-3-sulfonamide hydrochloride in the laboratory?

- Methodological Answer : Referencing safety data sheets (SDS) for structurally similar compounds (e.g., chlorpromazine hydrochloride), researchers should:

- Use fume hoods, nitrile gloves, and lab coats.

- Avoid inhalation/ingestion; store at 2–8°C in airtight containers.

- Dispose of waste via approved hazardous waste protocols .

Advanced Research Questions

Q. How can researchers optimize reaction yields for N-Methylazetidine-3-sulfonamide hydrochloride under varying catalytic conditions?

- Methodological Answer : Design a factorial experiment to test variables:

- Catalysts : Triethylamine vs. DBU (1,8-diazabicycloundec-7-ene).

- Solvents : Dichloromethane (polar aprotic) vs. THF (low polarity).

- Temperature : 0°C vs. room temperature.

Monitor reaction progress via TLC and optimize for minimal byproduct formation. Yield improvements are often achieved by incremental adjustments to stoichiometry and solvent polarity .

Q. What analytical strategies resolve discrepancies in stability data for N-Methylazetidine-3-sulfonamide hydrochloride under different storage conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Conditions : 25°C/60% RH (room), 40°C/75% RH (accelerated), and -20°C (long-term).

- Analytical Tools : HPLC for degradation products, dynamic vapor sorption (DVS) for hygroscopicity, and differential scanning calorimetry (DSC) for thermal stability.

Contradictory data may arise from humidity sensitivity; silica gel desiccants or nitrogen-blanketed storage can mitigate hydrolysis .

Q. How do researchers address conflicting reports on the biological activity of N-Methylazetidine-3-sulfonamide hydrochloride across assay systems?

- Methodological Answer : Cross-validate using orthogonal assays:

- In vitro : Receptor binding assays (e.g., β-adrenergic receptor studies via cAMP modulation ).

- In vivo : Pharmacokinetic profiling (plasma half-life, tissue distribution).

Discrepancies may stem from assay sensitivity (e.g., ELISA vs. radioligand binding) or metabolite interference. Normalize data to positive controls (e.g., isoprenaline hydrochloride for β-adrenergic agonism) .

Q. What strategies are effective in identifying off-target interactions of N-Methylazetidine-3-sulfonamide hydrochloride in enzymatic assays?

- Methodological Answer : Use proteome-wide profiling tools:

- Chemical Proteomics : Immobilized compound pulldowns with mass spectrometry.

- Kinase Panel Screens : Test inhibition across 100+ kinases (e.g., ATP-competitive vs. allosteric inhibition).

Off-target effects are minimized by structural modifications (e.g., sulfonamide group tweaks) or co-administration with selective inhibitors .

Data Analysis and Experimental Design

Q. How should researchers design dose-response studies for N-Methylazetidine-3-sulfonamide hydrochloride in cell-based assays?

- Methodological Answer :

- Range-Finding : Start with log-scale concentrations (1 nM–100 µM).

- Controls : Include vehicle (DMSO <0.1%) and reference compounds (e.g., known sulfonamide inhibitors).

- Endpoint : Measure IC₅₀ via nonlinear regression (e.g., GraphPad Prism). Account for cytotoxicity using viability assays (MTT/CCK-8) .

Q. What statistical approaches reconcile contradictory toxicity data in preclinical models?

- Methodological Answer : Apply meta-analysis:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.